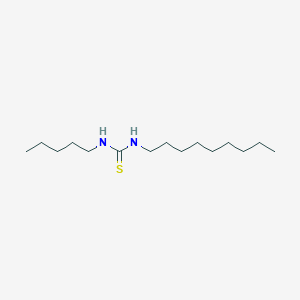![molecular formula C16H12O3S B14525806 2-{[(1-Benzofuran-2-yl)sulfanyl]methyl}benzoic acid CAS No. 62688-15-7](/img/structure/B14525806.png)
2-{[(1-Benzofuran-2-yl)sulfanyl]methyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(1-Benzofuran-2-yl)sulfanyl]methyl}benzoic acid is a chemical compound that features a benzofuran ring and a benzoic acid moiety connected via a sulfanyl methyl group. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, due to its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of ortho-hydroxystilbenes using hypervalent iodine reagents . Another approach includes the use of palladium-catalyzed cross-coupling reactions under ambient conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using metal catalysts such as palladium or ruthenium. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
2-{[(1-Benzofuran-2-yl)sulfanyl]methyl}benzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzofuran ring to dihydrobenzofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrobenzofuran derivatives, and various substituted benzofuran compounds.
Scientific Research Applications
2-{[(1-Benzofuran-2-yl)sulfanyl]methyl}benzoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Investigated for its antibacterial and anti-oxidative properties.
Medicine: Explored for its potential anti-tumor and anti-viral activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{[(1-Benzofuran-2-yl)sulfanyl]methyl}benzoic acid involves its interaction with various molecular targets and pathways. The compound can inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slow down conduction velocity, and reduce sinus node autonomy . These actions make it effective in treating conditions such as paroxysmal supraventricular tachycardia, atrial premature beats, and premature ventricular contractions .
Comparison with Similar Compounds
Similar Compounds
Amiodarone: A benzofuran derivative used as an antiarrhythmic agent.
Angelicin: Known for its phototoxic and anti-inflammatory properties.
Bergapten: Used in the treatment of skin disorders.
Nodekenetin: Exhibits anti-inflammatory and anti-cancer activities.
Xanthotoxin: Used in the treatment of vitiligo and psoriasis.
Usnic Acid: Possesses antibacterial and antifungal properties.
Uniqueness
2-{[(1-Benzofuran-2-yl)sulfanyl]methyl}benzoic acid is unique due to its specific combination of a benzofuran ring and a benzoic acid moiety connected via a sulfanyl methyl group
Properties
CAS No. |
62688-15-7 |
|---|---|
Molecular Formula |
C16H12O3S |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
2-(1-benzofuran-2-ylsulfanylmethyl)benzoic acid |
InChI |
InChI=1S/C16H12O3S/c17-16(18)13-7-3-1-6-12(13)10-20-15-9-11-5-2-4-8-14(11)19-15/h1-9H,10H2,(H,17,18) |
InChI Key |
PNBQSFCPCZKHNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)SCC3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


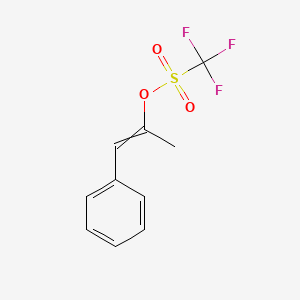
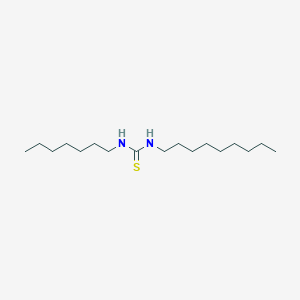
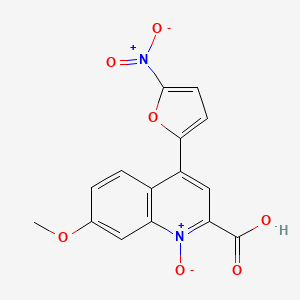
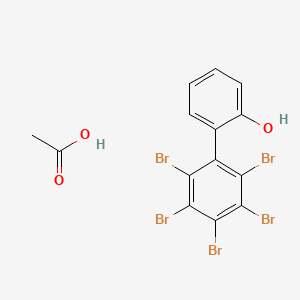
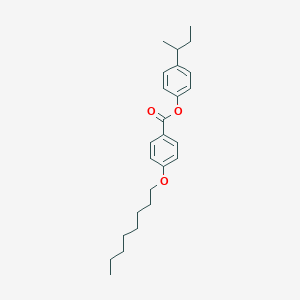
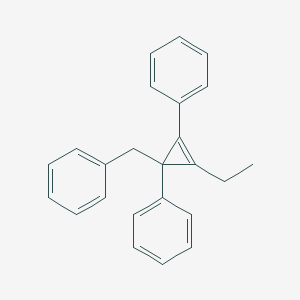
![Hexadecyl(methyl)[(triethoxysilyl)methyl]sulfanium chloride](/img/structure/B14525762.png)
![Pyridinium, 1-[2-[(2-methoxyphenyl)amino]-2-oxoethyl]-, chloride](/img/structure/B14525763.png)
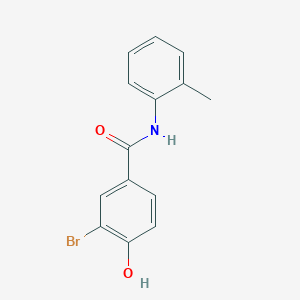
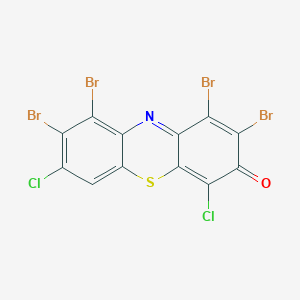
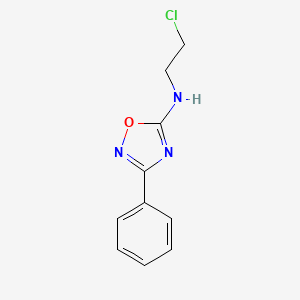
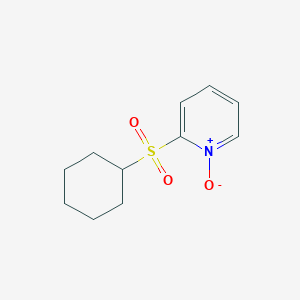
![2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclooctan-1-one](/img/structure/B14525798.png)
